1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone chemical properties
1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone
Abstract
This technical guide provides a comprehensive analysis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, a halogenated heterocyclic ketone of significant interest to the fields of medicinal chemistry and materials science. While direct extensive literature on this specific molecule is sparse, its chemical behavior can be expertly extrapolated from the well-documented chemistry of its constituent moieties: the N-methylpyrrole core, the acetyl group, and the bromo-substituent. This document elucidates the compound's predicted physicochemical and spectroscopic properties, outlines a robust and logical synthetic pathway, and explores its reactivity. Particular emphasis is placed on its utility as a versatile synthetic intermediate, where the bromo- and keto- functionalities serve as orthogonal handles for building molecular complexity, especially through modern cross-coupling methodologies. This guide is intended to serve as a foundational resource for researchers leveraging this and similar pyrrole-based scaffolds in drug discovery and advanced material synthesis.
Introduction to the Substituted Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals, including blockbuster drugs.[1] Its electron-rich aromatic nature makes it a reactive yet stable nucleus for chemical modification.[1][2] The introduction of substituents onto the pyrrole ring allows for the fine-tuning of steric and electronic properties, profoundly influencing molecular interactions with biological targets.
1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is a trifunctionalized pyrrole derivative. Its structure incorporates:
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An N-methyl group , which enhances stability and modulates the nucleophilicity of the pyrrole ring compared to its N-H counterpart.
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A 2-acetyl group , an electron-withdrawing moiety that serves as a key synthetic handle for a variety of carbonyl-focused transformations.[3]
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A 5-bromo substituent , which not only influences the electronic profile of the ring but, more critically, acts as a versatile leaving group for transition metal-catalyzed cross-coupling reactions—a cornerstone of modern drug development.[4]
This combination of features makes it a highly valuable building block for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Profile
The properties of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone are derived from its molecular structure. The following tables summarize its key identifiers and predicted spectroscopic characteristics, based on analysis of analogous compounds such as 1-(5-Bromo-1H-pyrrol-2-yl)ethanone[5] and 2-Acetyl-1-methylpyrrole.[6][7]
Table 1: Core Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₇H₈BrNO | Calculated |
| Molecular Weight | 202.05 g/mol | Calculated |
| CAS Number | 39069-79-9 | Vendor Information |
| Physical Form | Light yellow to brown solid or powder | Inferred from related bromo-pyrroles which are often solids. |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, Acetone; Sparingly soluble in water. | Predicted based on polarity and analogy to similar structures.[5][8] |
| Boiling Point | >200 °C (est.) | Expected to be higher than 2-acetyl-1-methylpyrrole (200-202 °C) due to increased mass.[7] |
| Storage | Store in an inert atmosphere, 2-8°C, protected from light. | Standard for reactive halogenated organic compounds. |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm, CDCl₃): ~6.8-7.0 (d, 1H, H-4), ~6.1-6.3 (d, 1H, H-3), ~3.8-4.0 (s, 3H, N-CH₃), ~2.4-2.6 (s, 3H, COCH₃). The pyrrole protons would appear as doublets with a small coupling constant (J ≈ 4 Hz), characteristic of adjacent protons on a pyrrole ring. |
| ¹³C NMR | δ (ppm, CDCl₃): ~188-192 (C=O), ~132-135 (C-2), ~120-125 (C-4), ~110-115 (C-3), ~108-112 (C-5, C-Br), ~35-38 (N-CH₃), ~26-29 (COCH₃). |
| IR Spectroscopy | ν (cm⁻¹): ~1650-1670 (strong, C=O stretch), ~1520-1550 (C=C stretch of pyrrole ring), ~2900-3000 (C-H stretch). |
| Mass Spec. (EI) | m/z: 201/203 (M⁺, M⁺+2, ~1:1 ratio, characteristic bromine isotope pattern), 186/188 ([M-CH₃]⁺), 158/160 ([M-COCH₃]⁺). |
Synthesis and Mechanistic Considerations
The synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is most logically achieved via a two-step sequence starting from commercially available 1-methylpyrrole. This pathway leverages well-established principles of electrophilic aromatic substitution on the electron-rich pyrrole nucleus.
Causality of the Synthetic Strategy
The chosen strategy involves acylation followed by bromination. This order is critical for regiochemical control.
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Acylation First: A Friedel-Crafts acylation of 1-methylpyrrole is known to favor substitution at the C-2 position.[9] The N-methyl group is an activating, ortho-para director in a benzene analogue sense, making the C-2 and C-5 positions the most electronically enriched and sterically accessible.
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Bromination Second: With the C-2 position occupied by an electron-withdrawing acetyl group, the ring is deactivated. However, the powerful activating effect of the nitrogen atom still directs the incoming electrophile (Br⁺) to the remaining open activated position, C-5.
An alternative, the Vilsmeier-Haack reaction, is also a viable method for introducing a carbonyl group onto a pyrrole ring, often under milder conditions than Friedel-Crafts.[10][11][12]
Detailed Experimental Protocol
Step 1: Synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)ethanone (2-Acetyl-1-methylpyrrole)
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To a stirred, cooled (0 °C) solution of acetic anhydride (1.2 eq.) in a suitable solvent like dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
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Once the catalyst has complexed, add a solution of 1-methylpyrrole (1.0 eq.) in dichloromethane dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is highly exothermic.
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After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
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Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Combine the organic extracts, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-acetyl-1-methylpyrrole as a liquid.[7]
Step 2: Synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone
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Dissolve the 2-acetyl-1-methylpyrrole (1.0 eq.) from Step 1 in a solvent such as tetrahydrofuran (THF) or chloroform in a flask protected from light.
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 20 minutes. The use of NBS is preferable to elemental bromine as it provides a controlled, low concentration of Br⁺, minimizing side reactions.
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Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC for the disappearance of the starting material.
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Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
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Combine the organic layers, wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
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The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
Visualization of Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Chemical Reactivity and Synthetic Utility
The true value of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone lies in its capacity as a dual-functionalized synthetic intermediate. The ketone and the aryl bromide can be addressed with high selectivity, enabling divergent synthesis strategies.
A. Reactions Involving the Ketone Carbonyl
The acetyl group is a versatile functional handle for C-C and C-N bond formation.
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Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), or completely reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.
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Nucleophilic Addition: Grignard reagents or organolithiums can add to the carbonyl to form tertiary alcohols.
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Condensation Reactions: The α-methyl protons are weakly acidic and can participate in aldol-type condensation reactions to form α,β-unsaturated ketones (chalcones).
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Reductive Amination: Conversion to an amine via an intermediate imine or oxime provides a route to novel amine-containing pyrroles.
B. Reactions Involving the C-Br Bond: The Gateway to Complexity
The C(sp²)-Br bond is the most valuable feature for drug development professionals. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile installation of diverse substituents at the C-5 position.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl rings. This is a primary tool for scaffold hopping and exploring structure-activity relationships (SAR).
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Heck Coupling: Reaction with alkenes to form substituted styrenyl-pyrroles.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, useful as rigid linkers or precursors for other functional groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating 5-amino-pyrrole derivatives.
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Stille Coupling: Reaction with organostannanes for C-C bond formation, often tolerant of a wide range of functional groups.
The ability to perform these transformations makes the title compound a powerful platform for generating libraries of diverse compounds for biological screening.
Visualization of Chemical Reactivity
Caption: Reactivity map of key functional groups.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is not widely available, a conservative approach to handling is mandated based on data from analogous structures.
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1-(5-Bromo-1H-pyrrol-2-yl)ethanone is classified as toxic upon ingestion, skin contact, and inhalation (H301, H311, H331).
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2-Acetylpyrrole is known to cause skin and serious eye irritation and may cause respiratory irritation.[8]
Recommended Precautions:
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Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][13]
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Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone emerges as a strategically important synthetic building block. While not a household chemical, its value to the research and development community is immense. Its logical synthesis from readily available precursors, combined with the orthogonal reactivity of its ketone and aryl bromide moieties, provides a robust platform for the creation of novel and complex molecules. The ability to leverage modern cross-coupling chemistry at the C-5 position, in particular, positions this compound as a key intermediate for generating diverse chemical libraries aimed at discovering next-generation therapeutics and advanced materials.
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